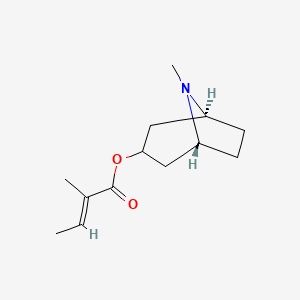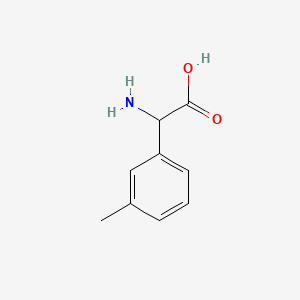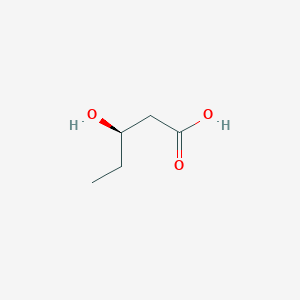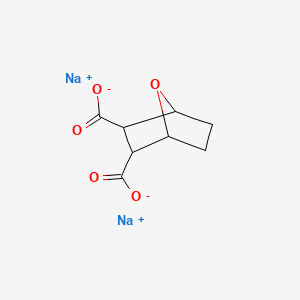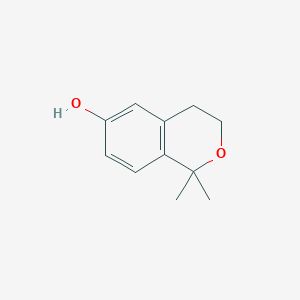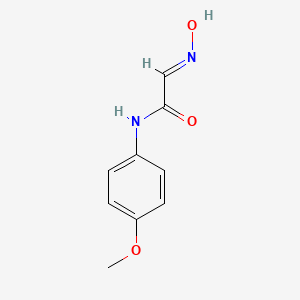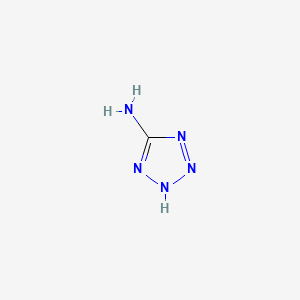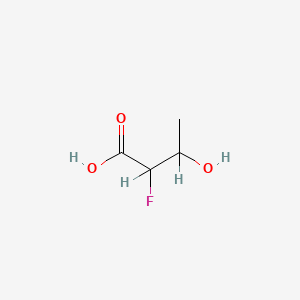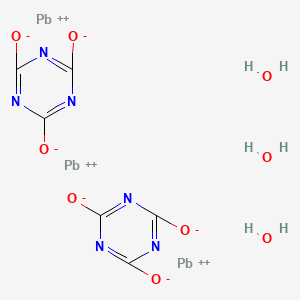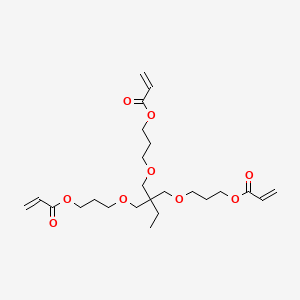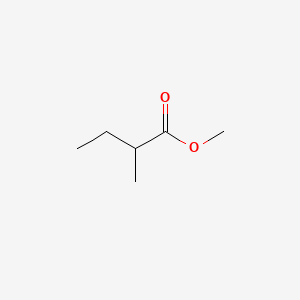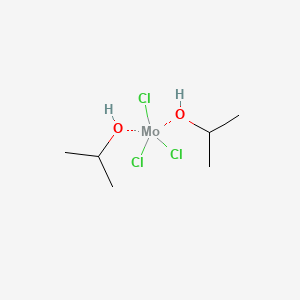
Propan-2-ol;trichloromolybdenum
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-ol is typically produced by the hydration of propene in the presence of an acid catalyst, such as sulfuric acid, followed by hydrolysis . Another method involves the hydrogenation of acetone . Trichloromolybdenum can be synthesized by reacting molybdenum trioxide with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of propan-2-ol involves the direct hydration of propene using water and an acid catalyst at high temperatures and pressures . Trichloromolybdenum is produced by the chlorination of molybdenum metal or molybdenum compounds in the presence of chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Trichloromolybdenum participates in coordination and substitution reactions, forming complexes with various ligands .
Common Reagents and Conditions
Oxidation of Propan-2-ol: Chromic acid, copper catalyst.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions using halogenating agents.
Major Products
Oxidation: Acetone.
Reduction: Propane.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Propan-2-ol is widely used as a solvent in the pharmaceutical, cosmetic, and electronics industries . It is also used in the production of disinfectants and antiseptics . Trichloromolybdenum is utilized in catalysis, particularly in the polymerization of olefins and in the synthesis of fine chemicals . It also finds applications in materials science and coordination chemistry .
Mécanisme D'action
Propan-2-ol exerts its effects primarily through its ability to disrupt cell membranes, leading to cell lysis and death . It is effective against a wide range of microorganisms, including bacteria and fungi . Trichloromolybdenum acts as a catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds through coordination with reactant molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol: Another alcohol with similar solvent properties but different boiling points and toxicity levels.
Ethanol: Commonly used as a solvent and disinfectant, but with different chemical and physical properties.
2-Butanol: Similar in structure to propan-2-ol but with a longer carbon chain.
Uniqueness
Propan-2-ol is unique due to its widespread use as a solvent and disinfectant, its relatively low toxicity, and its effectiveness against a broad spectrum of microorganisms . Trichloromolybdenum is unique in its ability to form stable complexes with various ligands, making it valuable in catalysis and materials science .
Propriétés
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


